2-Cyano-4-(3,5-dicarboxyphenyl)phenol
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Overview
Description
2-Cyano-4-(3,5-dicarboxyphenyl)phenol is an organic compound with the molecular formula C15H9NO5 and a molecular weight of 283.24 g/mol . This compound is characterized by the presence of a cyano group (-CN) and two carboxylic acid groups (-COOH) attached to a biphenyl structure, which also includes a hydroxyl group (-OH). The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(3,5-dicarboxyphenyl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Introduction of Functional Groups: The cyano group can be introduced via nucleophilic substitution reactions, while the carboxylic acid groups can be added through oxidation reactions of corresponding aldehydes or alcohols.
Hydroxylation: The hydroxyl group can be introduced through electrophilic aromatic substitution reactions using reagents like hydroxylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(3,5-dicarboxyphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to primary amines.
Substitution: Electrophilic aromatic substitution can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2-Cyano-4-(3,5-dicarboxyphenyl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyano-4-(3,5-dicarboxyphenyl)phenol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-4-(3,5-dicarboxyphenyl)benzoic acid
- 4-Cyano-3,5-dicarboxyphenylphenol
- 2-Cyano-4-(3,5-dicarboxyphenyl)aniline
Uniqueness
2-Cyano-4-(3,5-dicarboxyphenyl)phenol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its cyano group, carboxylic acids, and hydroxyl group collectively contribute to its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
5-(3-cyano-4-hydroxyphenyl)benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c16-7-12-3-8(1-2-13(12)17)9-4-10(14(18)19)6-11(5-9)15(20)21/h1-6,17H,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXKTPPNBAYZGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684970 |
Source
|
Record name | 3'-Cyano-4'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261987-38-5 |
Source
|
Record name | 3'-Cyano-4'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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